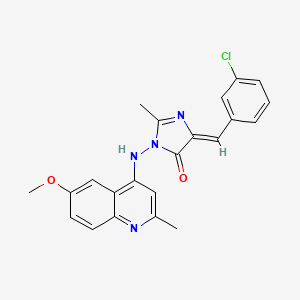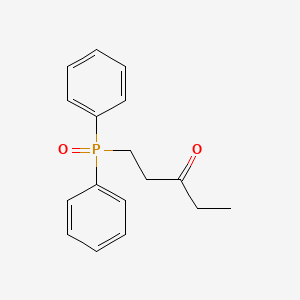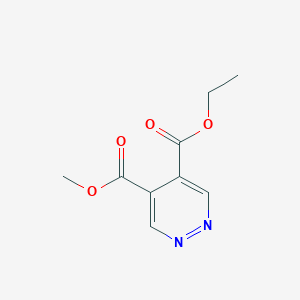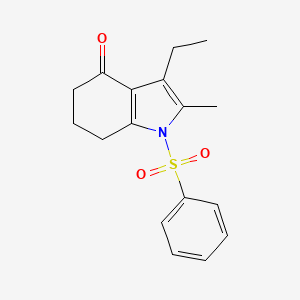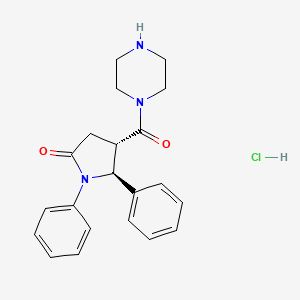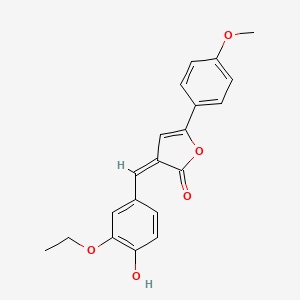![molecular formula C6H9N5O2S B12922787 4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide CAS No. 89465-63-4](/img/structure/B12922787.png)
4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of ethylurea with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography, is common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include the use of solvents, catalysts, and controlled temperatures to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide include other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide apart from other similar compounds is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89465-63-4 |
|---|---|
Molecular Formula |
C6H9N5O2S |
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-(ethylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N5O2S/c1-2-8-6(13)9-5-3(4(7)12)10-14-11-5/h2H2,1H3,(H2,7,12)(H2,8,9,11,13) |
InChI Key |
XUBDIUNIULKZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NSN=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
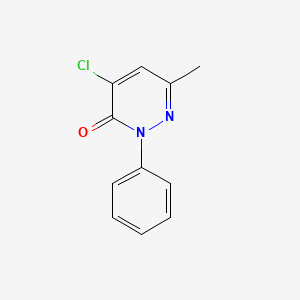
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)

